1,12-Diazidododecane

説明

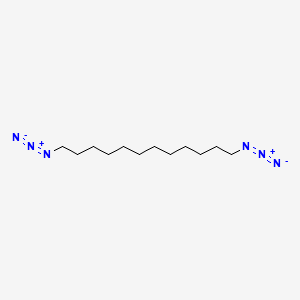

1,12-Diazidododecane (C₁₂H₂₄N₆) is a linear aliphatic compound containing two azide (–N₃) functional groups at the terminal positions of a dodecane chain. It is synthesized via nucleophilic substitution of 1,12-dibromododecane with sodium azide (NaN₃), yielding a transparent, oily liquid with high purity (93%) and moderate reaction yields (~80%) . The compound’s azide groups confer high reactivity, making it a critical precursor in cross-linking applications for elastomers and polymers. Its molecular structure enables controlled decomposition under thermal or mechanical stress, releasing nitrogen gas and forming nitrene intermediates for covalent bonding .

特性

CAS番号 |

113665-32-0 |

|---|---|

分子式 |

C12H24N6 |

分子量 |

252.36 g/mol |

IUPAC名 |

1,12-diazidododecane |

InChI |

InChI=1S/C12H24N6/c13-17-15-11-9-7-5-3-1-2-4-6-8-10-12-16-18-14/h1-12H2 |

InChIキー |

GWRANYLMPAJNOJ-UHFFFAOYSA-N |

正規SMILES |

C(CCCCCCN=[N+]=[N-])CCCCCN=[N+]=[N-] |

製品の起源 |

United States |

準備方法

1,12-Diazidododecane can be synthesized through the reaction of 1,12-dibromododecane with sodium azide. The process involves dissolving 1,12-dibromododecane in dimethylformamide (DMF) and adding sodium azide. The mixture is then stirred at 60°C for 16 hours. After the reaction, the product is extracted using diethyl ether and purified by column chromatography on silica gel using petroleum ether as the eluent .

化学反応の分析

1,12-Diazidododecane undergoes various chemical reactions, primarily due to the presence of the azide groups. Some of the key reactions include:

Substitution Reactions: The azide groups can be substituted with other functional groups under appropriate conditions. For example, the reaction with triphenylphosphine can lead to the formation of iminophosphoranes.

Cycloaddition Reactions: The azide groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Reduction Reactions: The azide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents used in these reactions include triphenylphosphine, copper catalysts, and reducing agents like LiAlH4. The major products formed from these reactions include triazoles and amines .

科学的研究の応用

1,12-Diazidododecane has several applications in scientific research:

作用機序

The mechanism of action of 1,12-diazidododecane primarily involves the reactivity of the azide groups. Upon thermal or photochemical activation, the azide groups decompose to form highly reactive nitrene intermediates. These nitrenes can insert into C-H bonds or react with unsaturated systems to form new chemical bonds. This reactivity underlies the compound’s utility in cross-linking and cycloaddition reactions .

類似化合物との比較

1,6-Diazidohexane (1,6DAH)

1,14-Diazido-3,6,9,12-tetraoxatetradecane

- Structure : Incorporates four ether (–O–) linkages (C₁₀H₂₀N₆O₄) for enhanced solubility and flexibility .

- Applications : Preferred in biomedical applications (e.g., hydrogels) due to PEG-like ether linkages improving biocompatibility.

- Stability : Ether groups reduce azide reactivity, requiring higher activation energy for decomposition compared to purely aliphatic diazides .

1,12-Dodecanediamine (C₁₂H₂₈N₂)

- Structure : Terminal amine (–NH₂) groups instead of azides.

- Applications : Key precursor for polyamide and polyurethane synthesis. Unlike azides, amines enable nucleophilic reactions (e.g., acylation) but lack cross-linking efficiency .

- Safety : Hygroscopic and irritant, requiring stricter handling protocols than diazides .

Dimethyl 1,12-Dodecanedioate (C₁₄H₂₆O₄)

- Structure : Diester derivative with methoxycarbonyl (–COOCH₃) termini.

- Applications : Dominates flavor/fragrance and pharmaceutical intermediate markets. Lacks reactive azides, limiting utility in polymer cross-linking .

Comparative Data Table

| Compound | Molecular Formula | Functional Groups | Key Applications | Thermal Stability | Reactivity Profile |

|---|---|---|---|---|---|

| This compound | C₁₂H₂₄N₆ | Terminal azides | Elastomer cross-linking | Moderate | High (nitrene intermediates) |

| 1,6-Diazidohexane | C₆H₁₂N₆ | Terminal azides | Small-scale elastomer modification | Low | Very high |

| 1,14-Diazido-3,6,9,12-tetraoxatetradecane | C₁₀H₂₀N₆O₄ | Azides + ethers | Biomedical hydrogels | High | Moderate |

| 1,12-Dodecanediamine | C₁₂H₂₈N₂ | Terminal amines | Polyamide/polyurethane production | High | Low (nucleophilic reactions) |

| Dimethyl 1,12-Dodecanedioate | C₁₄H₂₆O₄ | Diesters | Flavors, fragrances, pharmaceuticals | High | None (non-reactive) |

Market and Industrial Relevance

- Dimethyl 1,12-Dodecanedioate : Projected to reach $350 million USD by 2030, driven by flavors/fragrances and pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。